![molecular formula C19H15ClN2O3S3 B371424 5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 301193-96-4](/img/structure/B371424.png)

5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that contains several functional groups, including a thiazolidinone ring, a nitro group, and a sulfanyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .

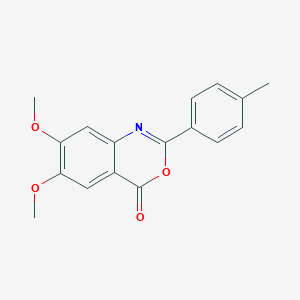

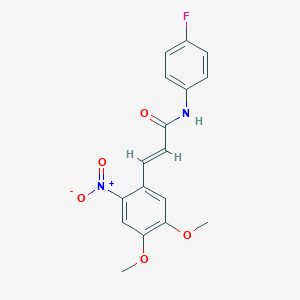

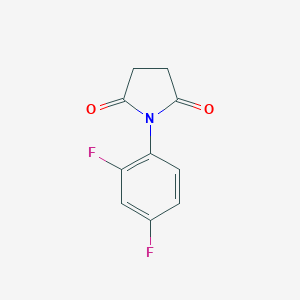

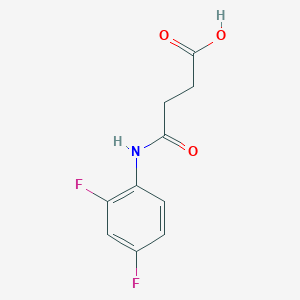

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidinone ring, the nitro group, and the sulfanyl group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The nitro group could potentially undergo reduction reactions, while the sulfanyl group could participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the nitro group could affect its reactivity and the presence of the sulfanyl group could influence its solubility .Scientific Research Applications

Synthesis and Structural Analysis

The compound 5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives have been the subject of various synthesis and structural analysis studies. Rahman et al. (2005) discussed the synthesis of novel compounds with similar structural features, emphasizing the stereochemistry and biological assays of these compounds (Rahman et al., 2005). Benhalima et al. (2011) focused on the synthesis and molecular structure investigation of a similar compound, highlighting the non-planar nature of the molecule and its intermolecular hydrogen bond interactions (Benhalima et al., 2011).

Supramolecular Self-Assembly and Interaction Analysis

Andleeb et al. (2017) synthesized derivatives of 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one, studying their supramolecular assemblies and the role of diverse noncovalent interactions, including H-bonding and π–hole interactions, in stabilizing the supramolecular frameworks (Andleeb et al., 2017).

Antimicrobial and Antitoxoplasma Activities

Several studies have investigated the antimicrobial and antitoxoplasma activities of thiazolidin-4-one derivatives. Góes et al. (2011) synthesized a series of 2-hydrazolyl-3-phenyl-5-(4-nitrobenzylidene)-4-thiazolidinone substituted derivatives and evaluated their anti-Toxoplasma gondii and antimicrobial activities, showing promising results in reducing the infection of Vero cells by intracellular tachyzoites (Góes et al., 2011). El-Gaby et al. (2009) and Deep et al. (2014) also examined the in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones, indicating significant antibacterial and antifungal activities (El-Gaby et al., 2009); (Deep et al., 2014).

Antitumor and Cytotoxic Activities

The compound and its derivatives have been explored for their potential antitumor and cytotoxic activities. Horishny and Matiychuk (2021) synthesized esters and amides of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid, evaluating their in vitro antitumor activity and finding moderate activity against human cancer cell lines (Horishny & Matiychuk, 2021). Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives, characterizing their molecular structures and studying their cytotoxic activity against various cancer cell lines, noting that the presence of specific substituents significantly affects cytotoxicity (Stolarczyk et al., 2018).

Mechanism of Action

properties

IUPAC Name |

(5E)-5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S3/c1-2-21-18(23)17(28-19(21)26)10-13-9-15(22(24)25)7-8-16(13)27-11-12-3-5-14(20)6-4-12/h3-10H,2,11H2,1H3/b17-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRYPFGPESVYMG-LICLKQGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)

![1-(4-Fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone](/img/structure/B371352.png)

![3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B371353.png)

![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B371359.png)

![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]pyridinium](/img/structure/B371360.png)

![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)